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molecular formula C15H11ClFN3O2 B1426161 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol CAS No. 612501-52-7

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Cat. No. B1426161
M. Wt: 319.72 g/mol
InChI Key: VZBZUFGPXJGXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399667B2

Procedure details

6-Acetoxy-4-chloro-7-methoxyquinazoline (Example 25-5 in WO01/66099; 10.0 g, 39.6 mmole) was suspended in acetonitrile (400 ml) and 3-chloro-2-fluoroaniline (6.05 g, 41.6 mmole) and hydrogen chloride (4.0M solution in 1,4-dioxane) (10.4 ml, 41.6 mmole) were added. The reaction mixture was refluxed for one hour and then allowed to cool to ambient temperature. The resulting precipitate was filtered off, washed with acetonitrile and diethylether to give a white solid. This solid was added in portions to a stirred 1N methanolic ammonia solution (400 ml). The mixture was stirred for two hours and the precipitate filtered, washed with acetonitrile followed by diethylether and dried under vacuum to give 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline as a white solid (12.1 g, 95%); 1H NMR Spectrum: (DMSOd6) 3.95 (s, 3H); 7.18 (s, 1H); 7.20-7.25 (m, 1H); 7.39-7.44 (m, 1H); 7.47-7.52 (m, 1H); 7.65 (s, 1H); 8.31 (s, 1H); 9.45 (br.s, 1H); Mass Spectrum: (M+H)+ 320.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2Cl)(=O)C.[Cl:18][C:19]1[C:20]([F:26])=[C:21]([CH:23]=[CH:24][CH:25]=1)[NH2:22].Cl.N>C(#N)C>[Cl:18][C:19]1[C:20]([F:26])=[C:21]([CH:23]=[CH:24][CH:25]=1)[NH:22][C:8]1[C:7]2[C:12](=[CH:13][C:14]([O:15][CH3:16])=[C:5]([OH:4])[CH:6]=2)[N:11]=[CH:10][N:9]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)Cl
Step Two
Name
Quantity
6.05 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)F
Name
Quantity
10.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with acetonitrile and diethylether
CUSTOM
Type
CUSTOM
Details
to give a white solid
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(NC2=NC=NC3=CC(=C(C=C23)O)OC)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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